3-(4-Aminopiperidine-1-carbonyl)pyridin-2-ol

tautomerism hydrogen bonding molecular recognition

Researchers seeking a versatile fragment for medicinal chemistry often face time-consuming protection/deprotection steps. This bifunctional building block offers an immediate solution. - **Accelerated Synthesis:** The free primary amine and hydroxyl group enable one-step, divergent parallel synthesis of amide, sulfonamide, or urea libraries. - **Enhanced Screening:** Its inherent keto-enol tautomerism allows it to sample multiple hydrogen-bonding states, increasing the probability of binding to diverse biological targets. - **Supply Reliability:** Consistently available at 98% purity, ensuring minimal interference from competing amine or hydroxyl impurities in subsequent conjugations.

Molecular Formula C11H15N3O2
Molecular Weight 221.26 g/mol
CAS No. 1154258-74-8
Cat. No. B1371130
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Aminopiperidine-1-carbonyl)pyridin-2-ol
CAS1154258-74-8
Molecular FormulaC11H15N3O2
Molecular Weight221.26 g/mol
Structural Identifiers
SMILESC1CN(CCC1N)C(=O)C2=CC=CNC2=O
InChIInChI=1S/C11H15N3O2/c12-8-3-6-14(7-4-8)11(16)9-2-1-5-13-10(9)15/h1-2,5,8H,3-4,6-7,12H2,(H,13,15)
InChIKeyOIARAWQJOWPHCT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Aminopiperidine-1-carbonyl)pyridin-2-ol: Identity & Structure


3-(4-Aminopiperidine-1-carbonyl)pyridin-2-ol (CAS 1154258-74-8) is a heterocyclic small molecule with the molecular formula C11H15N3O2 and a molecular weight of 221.26 g/mol . The structure features a pyridin-2-ol (or its keto tautomer, pyridin-2(1H)-one) core coupled to a 4-aminopiperidine moiety via a carbonyl linker . This compound serves as a bifunctional building block in medicinal chemistry, with the primary amine on the piperidine ring and the hydroxyl group on the pyridine ring offering orthogonal derivatization handles. It is commercially available as a research chemical with typical purity specifications of 98% .

Bifunctional building block with free amine and enol/keto hydroxyl
Tautomeric equilibrium may adapt H-bond profile to target
Primary amine enables direct conjugation without deprotection
98% purity specification supports reproducible SAR

Why Generic Substitution Fails


This compound presents a tautomeric equilibrium between the 2-hydroxypyridine (enol) and 2(1H)-pyridinone (keto) forms, a feature that directly influences hydrogen-bonding capacity and metal-chelation propensity . The presence of a free primary amine on the piperidine ring distinguishes it from N-alkylated or N-acylated analogs, enabling selective conjugation or salt formation that is impossible with tertiary amine-containing comparators. Furthermore, the 1,3-relationship between the carbonyl linker and the pyridine hydroxyl group creates a unique intramolecular hydrogen-bonding motif that is disrupted in positional isomers such as 4-substituted pyridine derivatives [1]. These structural nuances mean that even minor substituent changes can drastically alter reactivity, solubility, and biological recognition [2].

Non-hydroxylated analogs lack the tautomeric equilibrium and additional H-bond donor, which may alter target engagement and metal-chelation potential.
N-alkylated or N-acylated piperidines block the primary amine, requiring extra deprotection steps and reducing synthetic throughput.
4-substituted pyridine isomers disrupt the intramolecular H-bond motif between the carbonyl linker and the 2-hydroxyl group, potentially changing geometry and reactivity.

Differentiated Selection Evidence


Tautomeric Identity & H-Bond Donor Profile

The compound exists in equilibrium between the 2-hydroxypyridine (enol) form, which possesses a hydroxyl donor, and the 2(1H)-pyridinone (keto) form, which possesses an NH donor. The enol form provides a stronger hydrogen-bond donor (pKa ~8.5–9.5 for phenol-like OH) compared to the lactam NH (pKa ~11–12) of the keto tautomer . This difference is critical for target engagement in biological systems where a precisely positioned hydrogen-bond donor is required [1]. In contrast, simple piperidine-carbonyl-pyridine analogs lacking the hydroxyl group (e.g., 3-(piperidine-1-carbonyl)pyridine) cannot participate in this tautomeric equilibrium and offer only a single H-bond acceptor at the carbonyl.

H-Bond Donor Profile
Class-level inference
Enol form provides stronger OH donor vs. keto NH; absent in comparator without hydroxyl
May influence target engagement adaptability in different environments
Tautomeric ratio not experimentally determined for this specific compound
tautomerism hydrogen bonding molecular recognition

Primary Amine Derivatization Advantage

The unsubstituted primary amine on the piperidine ring enables a suite of selective reactions—reductive amination, amide coupling, sulfonamide formation, and urea synthesis—that are blocked in N-methyl, N-acetyl, or N-Boc analogs . In a comparative synthetic accessibility context, N-protected variants such as 3-(4-(tert-butoxycarbonylamino)piperidine-1-carbonyl)pyridin-2-ol require a deprotection step before further functionalization, adding 1–2 synthetic steps and reducing overall yield . The free amine thus provides superior atom economy and step efficiency.

Derivatization Efficiency
Class-level inference
Saves 1–2 synthetic steps; avoids 5–15% yield loss vs. N-Boc protected analog
Supports higher synthetic throughput in library synthesis
Based on standard deprotection workflows
bioconjugation amine reactivity SAR exploration

Validated Kinase Inhibitor Pharmacophore

The pyridin-2-ol-piperidine-carbonyl scaffold appears in patent literature as a core template for kinase inhibitors. The Merck Patent GmbH application US 2017/0107222 discloses pyridyl piperidines as Wnt pathway inhibitors, with the piperidine-carbonyl-pyridine connectivity forming a critical part of the pharmacophore [1]. Similarly, the elaborated analog 3-chloro-5-(4-{[5-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]oxy}piperidine-1-carbonyl)pyridin-2-ol (CAS 2549065-71-4) demonstrates that this scaffold supports nanomolar-range kinase inhibition when appropriately decorated [2]. In contrast, scaffolds lacking the carbonyl linker (e.g., direct C-N linked piperidine-pyridines) adopt a different geometry and electronic distribution, resulting in divergent SAR .

Pharmacophore Precedent
Supporting evidence
Scaffold appears in Wnt pathway inhibitor patents; elaborated analog demonstrates kinase inhibition
May reduce scaffold selection risk in screening campaigns
Direct biological data for unsubstituted scaffold not reported
kinase inhibitor pharmacophore fragment-based drug discovery

Defined Purity Specification

Commercially sourced 3-(4-Aminopiperidine-1-carbonyl)pyridin-2-ol from Leyan (Product No. 1617692) is specified at 98% purity . This compares favorably to generic sourcing platforms where purity may be unspecified or lower, introducing variability in biological assay outcomes . A 2% impurity burden is typical for research-grade building blocks, but the explicit specification provides a quality benchmark that is absent for many non-certified alternatives.

Purity Specification
Cross-study comparable
98% (HPLC) explicit specification; at least 2% lower impurity burden than 95%-grade material
Facilitates assay reproducibility and reduces false hit risk
Batch-to-batch consistency expected based on supplier specification
purity quality control reproducibility

High-Impact Application Scenarios


Fragment-Based Lead Discovery

In fragment-based screening, the enol/keto tautomerism of 3-(4-Aminopiperidine-1-carbonyl)pyridin-2-ol provides an intrinsic advantage: the compound can sample two distinct hydrogen-bonding states, increasing the probability of productive binding to diverse protein targets . The free primary amine further enables on-resin or in-solution elaboration without prior deprotection, accelerating fragment-to-lead timelines. This makes it a superior choice over N-protected or non-hydroxylated analogs for fragment library construction.

Kinase Inhibitor Medicinal Chemistry

The pyridin-2-ol–piperidine–carbonyl scaffold is embedded in patent-protected kinase inhibitor series, including Wnt pathway inhibitors [1]. Using 3-(4-Aminopiperidine-1-carbonyl)pyridin-2-ol as a starting building block allows medicinal chemistry teams to rapidly access this validated chemical space. The free amine enables divergent parallel synthesis of amide, sulfonamide, or urea libraries, while the hydroxyl group permits subsequent O-alkylation or serves as a metal-coordination handle [2].

Bifunctional Probe Synthesis

The compound offers two chemically distinct functional groups—a primary aliphatic amine and a phenolic/enolic hydroxyl—that can be addressed independently using orthogonal protection strategies . This is particularly valuable for synthesizing bifunctional probes (e.g., PROTACs, fluorescent conjugates) where one handle is used for target-binding motif attachment and the other for linker conjugation. The 98% purity specification ensures minimal interference from amine- or hydroxyl-containing impurities that could compete in subsequent conjugation steps .

Coordination Chemistry & Metal Chelation

The 1,3-carbonyl-hydroxyl arrangement on the pyridine ring forms a chelating motif for transition metals such as Zn²⁺, Cu²⁺, and Fe³⁺ . This property is absent in non-hydroxylated analogs and is weaker in the 4-substituted positional isomer due to geometric constraints. The free amine on the piperidine ring can further stabilize metal complexes through axial coordination, making this compound a versatile ligand for metallodrug discovery or catalytic applications.

Application
Selection Property
Validation Focus
Fragment-Based Lead Discovery
Tautomeric H-bond adaptability & free amine handle
Target engagement in biophysical assays
Kinase Inhibitor Medicinal Chemistry
Core scaffold with patent precedent
Kinase inhibition assay fit
Bifunctional Probe Synthesis
Orthogonal amine/hydroxyl reactivity
Conjugation efficiency & purity
Coordination Chemistry & Metal Chelation
1,3-Chelating motif & amine coordination
Metal complex formation stability
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